molecular formula C20H20N4O2 B12178221 N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B12178221
M. Wt: 348.4 g/mol
InChI Key: HCFHIEUNOQIQTH-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic small molecule featuring a benzimidazole core linked via a methylene group to a propanamide chain. The propanamide moiety is substituted at the terminal position with a 4-methoxyindole group. This compound’s structural uniqueness lies in the combination of benzimidazole and indole pharmacophores, both of which are prevalent in bioactive molecules targeting enzymes, receptors, and nucleic acids .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H20N4O2/c1-26-18-8-4-7-17-14(18)9-11-24(17)12-10-20(25)21-13-19-22-15-5-2-3-6-16(15)23-19/h2-9,11H,10,12-13H2,1H3,(H,21,25)(H,22,23)

InChI Key

HCFHIEUNOQIQTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide involves three primary stages:

  • Indole Synthesis : The 4-methoxyindole moiety is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound (e.g., 4-methoxyphenylacetaldehyde) under acidic conditions.

  • Benzimidazole Synthesis : The benzimidazole component is prepared by condensing o-phenylenediamine with carboxylic acid derivatives, followed by cyclization.

  • Amide Coupling : The final step involves coupling the indole and benzimidazole intermediates via a propanamide linker using carbodiimide-based reagents.

Key Reaction: Amide Bond Formation

The coupling of 3-(4-methoxy-1H-indol-1-yl)propanoic acid and 1H-benzimidazol-2-ylmethanamine is typically mediated by N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which then reacts with the amine.

Representative Reaction Conditions

ParameterValueSource
Coupling AgentDCC/HOBt
SolventDCM or DMF
Temperature0–25°C
Reaction Time12–24 hours
Yield65–78%

Stepwise Preparation Protocol

Synthesis of 3-(4-Methoxy-1H-Indol-1-yl)Propanoic Acid

  • Indole Alkylation : 4-Methoxyindole is treated with acryloyl chloride in tetrahydrofuran (THF) to form 3-(4-methoxy-1H-indol-1-yl)propanoyl chloride.

  • Hydrolysis : The acyl chloride is hydrolyzed using aqueous NaOH to yield the free carboxylic acid.

Analytical Data

  • Molecular Formula : C₁₂H₁₃NO₃

  • Melting Point : 142–145°C

  • Purity (HPLC) : ≥95%

Synthesis of 1H-Benzimidazol-2-ylmethanamine

  • Benzimidazole Formation : o-Phenylenediamine reacts with glycolic acid in HCl to generate 1H-benzimidazol-2-ylmethanol.

  • Oxidation and Amination : The alcohol is oxidized to the aldehyde (using MnO₂) and subsequently converted to the amine via reductive amination with ammonium acetate and NaBH₃CN.

Optimization Note :

  • Use of CaCl₂ during amination improves yield by absorbing moisture.

Final Coupling and Purification

The carboxylic acid and amine are combined in DCM with DCC/HOBt. The crude product is purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (4:1) to achieve >99% purity.

Yield Comparison

Purification MethodYieldPurity (HPLC)Source
Column Chromatography68%98%
Recrystallization72%99.5%

Critical Analysis of Methodologies

Solvent and Reagent Impact

  • DCM vs. DMF : DCM minimizes side reactions but requires longer reaction times, while DMF accelerates coupling but may cause epimerization.

  • Alternative Coupling Agents :

    • EDC/HCl : Yields 60–70% but requires strict pH control.

    • HATU : Higher yields (80–85%) but costly for large-scale synthesis.

Scalability Challenges

  • Cost of DCC : DCC is economical for lab-scale synthesis but generates dicyclohexylurea (DCU), complicating industrial-scale purification.

  • Temperature Sensitivity : Exothermic reactions above 25°C reduce yield by promoting hydrolysis.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.55 (s, 1H, indole H-2), 6.85–7.20 (m, 6H, aromatic), 3.80 (s, 3H, OCH₃).

  • LC-MS : [M+H]⁺ = 349.2 m/z.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe microreactor-based systems to enhance mixing and reduce reaction times by 40%.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.

  • Catalyst Recycling : Immobilized HOBt on silica improves reagent efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could occur at the amide group, potentially using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions could take place on the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, given the biological activity of benzimidazole and indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with benzimidazole and indole moieties can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Weight Notable Features/Applications Reference(s)
N-(1H-Benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide Benzimidazole (2-ylmethyl) + propanamide + 4-methoxyindole ~362.4 (est.) Combines benzimidazole and indole motifs; potential enzyme inhibition
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide Ethyl linker between benzimidazole and propanamide; identical indole substitution 362.4 Similar scaffold with extended linker; may alter pharmacokinetics
N-(1-Benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide Piperidine-benzyl group replaces benzimidazole; retains 4-methoxyindole-propanamide 391.5 Enhanced lipophilicity; potential CNS-targeting due to piperidine
ZINC71804814 (N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide) Propyl linker + benzimidazole (1-yl); indole at propanamide terminus Not provided Tested for acetylcholinesterase inhibition; demonstrates scaffold versatility
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) Chlorobenzoyl + methylsulfonyl groups; indole substitution at position 2 ~450 (est.) Indomethacin analog; COX-2 inhibition studied

Pharmacological and Physicochemical Comparisons

  • Compound 50 and related indomethacin analogs exhibit COX-2 selectivity due to the chlorobenzoyl and sulfonamide groups . Piperidine derivatives (e.g., CAS 1282124-80-4) may target CNS pathways owing to increased blood-brain barrier permeability .
  • Physicochemical Properties :

    • Lipophilicity : Piperidine derivatives (LogP ~3.5 est.) are more lipophilic than benzimidazole-methyl analogs (LogP ~2.8 est.), impacting bioavailability .
    • Solubility : Sulfonamide-containing analogs (e.g., Compound 50) show moderate aqueous solubility due to polar sulfonyl groups .

Key Advantages and Limitations

Compound Advantages Limitations
Target Compound Dual pharmacophore; modular synthesis Lack of explicit bioactivity data
ZINC71804814 Validated acetylcholinesterase inhibition; commercial availability Propyl linker may reduce metabolic stability
Compound 50 High COX-2 selectivity; robust synthetic yield (~80%) Potential toxicity from chlorobenzoyl group
Piperidine Derivatives Enhanced CNS penetration Synthetic complexity due to N-benzylpiperidine moiety

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound notable for its complex structure, featuring both benzimidazole and indole moieties. This compound, with the molecular formula C20H20N4O2C_{20}H_{20}N_{4}O_{2} and a molecular weight of 348.4 g/mol, exhibits significant biological activities that make it a candidate for various pharmacological applications.

Structural Characteristics

The compound's structure includes:

  • Benzimidazole Ring : Known for diverse pharmacological properties.
  • Indole Moiety : Enhances biological activity through various interactions.
  • Methoxy Group : Influences electronic properties and reactivity.

Pharmacological Properties

Research indicates that compounds containing benzimidazole and indole structures often display a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of benzimidazole derivatives in inhibiting cancer cell proliferation. For instance, this compound has shown promising results in vitro against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells, with percentage inhibitions comparable to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The benzimidazole component is known to modulate enzyme activities, while the indole part may facilitate interactions with receptors or DNA, leading to altered cellular functions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzimidazole : Achieved through condensation reactions involving o-phenylenediamine.
  • Indole Synthesis : Often synthesized via Fischer indole synthesis.
  • Coupling Reaction : The final step links the benzimidazole and indole moieties through a propanamide group.

Comparison with similar compounds reveals that variations in substituents can significantly impact biological activity:

CompoundStructural FeaturesUnique Aspects
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamideLacks methoxy groupDifferent reactivity due to absence of methoxy group
N-(1H-benzimidazol-2-ylmethyl)-3-(4-hydroxy-1H-indol-1-yl)propanamideContains hydroxyl groupHydroxyl group may alter hydrogen bonding capabilities
N-(4-methoxyphenyl)-3-propionamidoindoleSimilar indole structureDifferent biological activity profile due to phenolic substitution

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

  • Anticancer Efficacy : A study evaluating a series of benzimidazole derivatives found that this compound exhibited over 70% inhibition in MCF-7 cell lines, indicating significant anticancer potential compared to controls .
  • Antimicrobial Testing : In tests against E. coli and S. aureus, the compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Q. How to predict its ADMET properties computationally?

  • Answer :
  • SwissADME : Predict logP (~2.8), CYP450 inhibition .
  • MD simulations : Assess membrane permeability (e.g., Caco-2 cell models) .

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